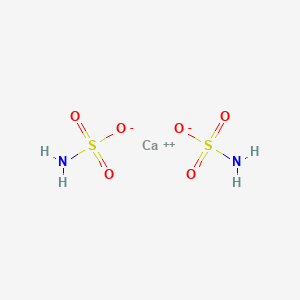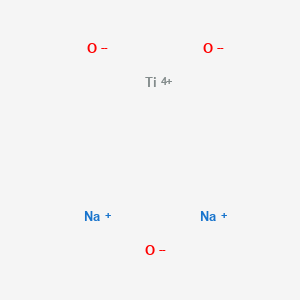
Calcium sulfamate
Descripción general
Descripción
Calcium sulfamate is a chemical compound that has gained significant attention due to its potential applications in various fields of science. It is a white crystalline powder that is highly soluble in water and has a wide range of uses. This compound has been studied extensively for its ability to inhibit the growth of various microorganisms, making it a promising candidate for use in the field of microbiology. In
Aplicaciones Científicas De Investigación
Calcium sulfamate has been studied extensively for its antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This makes it a promising candidate for use in the field of microbiology. This compound has also been studied for its potential use as a flame retardant in various materials, including polymers and textiles.
Mecanismo De Acción
The mechanism of action of calcium sulfamate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membrane. This compound is also believed to interfere with the metabolism of microorganisms by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in various animal studies. It does not accumulate in the body and is excreted rapidly. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using calcium sulfamate in lab experiments is its low cost and availability. It is also highly soluble in water, making it easy to prepare solutions of varying concentrations. However, this compound has limited stability in solution and can degrade over time. It is also sensitive to pH changes, which can affect its antimicrobial activity.
Direcciones Futuras
There are several future directions for calcium sulfamate research. One area of interest is its potential use as a flame retardant in various materials. More studies are needed to fully understand its effectiveness and safety in this application. Another area of interest is its potential use in the food industry as a preservative. This compound has been shown to inhibit the growth of various foodborne pathogens, making it a promising candidate for use in food preservation. Finally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. This will help to improve its effectiveness and safety in various applications.
Conclusion:
This compound is a promising chemical compound that has potential applications in various fields of science. Its antimicrobial properties make it a promising candidate for use in the field of microbiology, while its potential use as a flame retardant and preservative make it of interest to the materials and food industries. More studies are needed to fully understand its effectiveness and safety in these applications, as well as its mechanism of action and biochemical and physiological effects.
Propiedades
IUPAC Name |
calcium;disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPQRDGPVEGLE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Sulfamic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13770-92-8 | |
| Record name | Calcium sulfamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM SULFAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815BN2AP3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)


